molecular formula C8H15NO2 B181632 (E)-N-Methoxy-N,4-dimethylpent-2-enamide CAS No. 170969-86-5

(E)-N-Methoxy-N,4-dimethylpent-2-enamide

Cat. No.: B181632
CAS No.: 170969-86-5
M. Wt: 157.21 g/mol
InChI Key: ZHUOIUKDYOLZDW-UHFFFAOYSA-N
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Description

(E)-N-Methoxy-N,4-dimethylpent-2-enamide is an organic compound characterized by its unique structure, which includes a methoxy group, a dimethyl group, and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Methoxy-N,4-dimethylpent-2-enamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-dimethylpent-2-en-1-amine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Methoxy-N,4-dimethylpent-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enamide group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-N-Methoxy-N,4-dimethylpent-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-Methoxy-N,4-dimethylpent-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-Methoxy-N,4-dimethylpent-2-enamine: Similar structure but with an amine group instead of an amide.

    (E)-N-Methoxy-N,4-dimethylpent-2-enol: Contains an alcohol group instead of an amide.

    (E)-N-Methoxy-N,4-dimethylpent-2-enoic acid: Features a carboxylic acid group instead of an amide.

Uniqueness

(E)-N-Methoxy-N,4-dimethylpent-2-enamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methoxy-N,4-dimethylpent-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(2)5-6-8(10)9(3)11-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUOIUKDYOLZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743331
Record name N-Methoxy-N,4-dimethylpent-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170969-86-5
Record name N-Methoxy-N,4-dimethylpent-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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